molecular formula C11H15N3O3 B8669947 2,6-Dimethyl-4-(6-nitro-pyridin-3-yl)-morpholine

2,6-Dimethyl-4-(6-nitro-pyridin-3-yl)-morpholine

Cat. No. B8669947
M. Wt: 237.25 g/mol
InChI Key: VAHQFWAICLRTJV-UHFFFAOYSA-N
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Patent
US07456168B2

Procedure details

2,6-Dimethyl-4-(6-nitro-pyridin-3-yl)-morpholine (4.00 g, 16.86 mmol) was dissolved in THF (100 mL) to which Raney Nickel (3.10 g) was added. The reaction mixture was shaken under a hydrogen atmosphere (50 psi) for 4 hours. The catalyst was filtered and the solvent evaporated to give 5-(2,6-dimethyl-morpholin-4-yl)-pyridin-2-ylamine as a purple solid (3.05 g, 87.4%). 1H NMR δ(400 MHz, CDCl3) 7.74 (d, J=2.4 Hz, 1H), 7.16 (dd, J=2.9, 8.8 Hz, 1H), 6.49 (dd, J=0.7, 8.8 Hz, 1H), 3.79 (m, 2H), 2.34 (dd, J=10.5, 10.5, 2H), 1.22 (d, J=6.3 Hz, 6H).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[O:7][CH:6]([CH3:8])[CH2:5][N:4]([C:9]2[CH:10]=[N:11][C:12]([N+:15]([O-])=O)=[CH:13][CH:14]=2)[CH2:3]1>C1COCC1.[Ni]>[CH3:1][CH:2]1[O:7][CH:6]([CH3:8])[CH2:5][N:4]([C:9]2[CH:14]=[CH:13][C:12]([NH2:15])=[N:11][CH:10]=2)[CH2:3]1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CC1CN(CC(O1)C)C=1C=NC(=CC1)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
3.1 g
Type
catalyst
Smiles
[Ni]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was shaken under a hydrogen atmosphere (50 psi) for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1CN(CC(O1)C)C=1C=CC(=NC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.05 g
YIELD: PERCENTYIELD 87.4%
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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